2-(3,5-Dichlorophenoxy)propanoic acid

Description

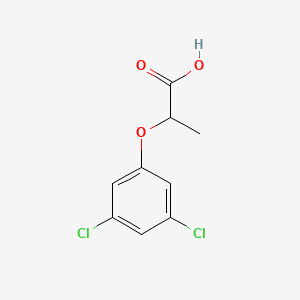

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMHHUHESVKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601998 | |

| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68070-08-6 | |

| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Evolution of Phenoxyalkanoic Acid Research

The journey into phenoxyalkanoic acid research began in earnest in the 1940s, a period marked by significant advancements in chemical synthesis and a growing demand for increased agricultural productivity. During World War II, research into chlorinated phenoxy compounds led to the discovery of 2,4-dichlorophenoxyacetic acid (2,4-D), a potent selective herbicide. nih.gov This discovery was revolutionary, offering for the first time a way to control broadleaf weeds in grass crops like cereals and sugarcane without harming the crops themselves. nih.gov

Following the introduction of 2,4-D in 1946, the mid-1950s saw the widespread agricultural use of it and other phenoxy herbicides such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ontosight.ai These compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). At concentrations much higher than physiological levels, they induce rapid, uncontrolled growth in susceptible plants, leading to their demise. ontosight.ai

The initial success of these phenoxyacetic acids spurred further research into related structures. This led to the commercialization of phenoxypropionic acid derivatives like mecoprop, dichlorprop (B359615), and fenoprop, which are analogs of MCPA, 2,4-D, and 2,4,5-T, respectively, with an added methyl group on the propionic acid side chain. ontosight.ai This evolution in research demonstrated a deeper exploration of structure-activity relationships within the phenoxyalkanoic acid class, aiming to refine selectivity and efficacy.

Classification and Structural Relationship Within the Phenoxyalkanoic Acid Class

2-(3,5-Dichlorophenoxy)propanoic acid is classified as a phenoxypropionic acid, a subgroup of the broader phenoxyalkanoic acid class of herbicides. The fundamental structure of these compounds consists of a substituted aromatic (phenoxy) ring linked to an alkanoic acid, in this case, propanoic acid, via an ether bond.

The key to the biological activity of these compounds lies in the substitution pattern on the phenoxy ring. The herbicidally active compound dichlorprop (B359615) has the chemical name 2-(2,4-dichlorophenoxy)propanoic acid. wikipedia.org In contrast, the subject of this article, this compound, features chlorine atoms at the 3 and 5 positions of the phenyl ring.

This seemingly minor difference in the placement of the chlorine atoms has a profound impact on the molecule's biological activity. Structure-activity relationship studies have shown that for high auxin-like activity in phenoxyacetic acids, a halogen substituent at the 4-position of the aromatic ring is often crucial. Conversely, substitution at the 3-position tends to result in reduced activity. This makes the 3,5-dichloro substitution pattern of particular interest for comparative studies.

Table 1: Structural Comparison of Dichlorprop and this compound

| Feature | Dichlorprop | This compound |

| IUPAC Name | 2-(2,4-Dichlorophenoxy)propanoic acid | This compound |

| Chlorine Positions | 2 and 4 | 3 and 5 |

| Biological Activity | Herbicidally active | Generally considered inactive or significantly less active |

Molecular and Cellular Mechanisms of Biological Interaction in Non Human Systems

Differential Interactions with Plant Auxin Receptors and Downstream Signaling Pathways

Synthetic auxins like 2-(3,5-Dichlorophenoxy)propanoic acid are recognized by the plant's auxin perception and signaling machinery. This process begins with the binding of the molecule to specific auxin co-receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event promotes the interaction between the TIR1/AFB co-receptor and Aux/IAA transcriptional repressor proteins.

The formation of this auxin-receptor-repressor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their expression. The resulting overstimulation of auxin-responsive genes leads to uncontrolled and disorganized plant growth, ultimately causing plant death in susceptible species.

Table 1: Inferred Auxinic Activity Based on Structure-Activity Relationship (SAR) Principles

| Compound Structure | Substitution Pattern | Predicted Relative Auxinic Activity | Supporting SAR Principle |

|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) | 2,4-dichloro | High | Presence of a halogen at the 4-position is favorable for activity. nih.gov |

| This compound | 3,5-dichloro | Reduced/Low | Absence of a 4-position halogen and presence of a 3-position halogen reduces activity. nih.gov |

| 2-(4-Chlorophenoxy)propanoic acid | 4-chloro | Active | A single halogen at the 4-position is sufficient for auxinic activity. nih.gov |

Investigations into Other Potential Biochemical Targets in Model Organisms

For the phenoxyalkanoic acid class of herbicides, the auxin signaling pathway is the well-established and primary biochemical target. Due to the profound and lethal effects of disrupting this fundamental pathway, investigations into secondary or alternative targets are less common. For this compound specifically, which is predicted to have lower auxinic activity, dedicated studies to identify other potential biochemical targets in model organisms are not found in the reviewed scientific literature. Research efforts are typically concentrated on the more biologically active and commercially relevant isomers.

Comparative Analysis of Biological Activity Across Isomeric Forms

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-isomer and the (S)-isomer. For phenoxypropanoic acid herbicides, the biological activity is almost exclusively associated with the (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional structure required for effective binding to the auxin co-receptors.

The (R)-isomer's spatial configuration allows it to fit precisely into the binding pocket of the TIR1/AFB receptors, initiating the downstream signaling cascade. The (S)-isomer, conversely, does not fit correctly and is therefore biologically inactive as an auxin. This principle is well-documented for the widely used herbicide Dichlorprop (B359615) (2,4-DP), where the herbicidal product is often sold as an enantiomerically pure formulation of the (R)-isomer, known as Dichlorprop-P. lookchem.com

While specific experimental data comparing the isomeric activity of this compound is unavailable, it is a fundamental principle of this chemical class that the (R)-form is the active auxin mimic.

Table 2: General Biological Activity of Phenoxypropanoic Acid Enantiomers

| Isomer | General Biological Activity (as an Auxin) | Reason for Activity/Inactivity |

|---|---|---|

| (R)-enantiomer | Active | Correct stereochemistry for binding to TIR1/AFB auxin co-receptors. |

| (S)-enantiomer | Inactive | Incorrect stereochemistry prevents effective binding to auxin co-receptors. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Mapping Structural Features to Herbicidal or Regulatory Activity Profiles

The core structure of phenoxypropanoic acid herbicides consists of a substituted aromatic ring linked to a propanoic acid moiety via an ether bond. The nature, position, and number of substituents on the phenyl ring, as well as the stereochemistry of the propanoic acid side chain, are critical determinants of their herbicidal efficacy.

For instance, the chlorine atoms on the phenyl ring play a crucial role. The substitution pattern influences the molecule's electronic properties and its ability to interact with the target site. An increase in the number of chlorine atoms in the aromatic ring can impact the molecule's reactivity and hardness. mdpi.com

The propanoic acid side chain is another key feature. The presence of the carboxylic acid group is essential for its activity as a systemic herbicide, allowing it to be transported within the plant's tissues. ontosight.ai

Elucidation of Stereospecificity in Molecular Recognition and Biological Efficacy

2-(3,5-Dichlorophenoxy)propanoic acid possesses a chiral center at the alpha-carbon of the propanoic acid group, leading to the existence of two enantiomers: (R)- and (S)-isomers. Research has consistently shown that the herbicidal activity is predominantly associated with the (R)-enantiomer. wikipedia.orgresearchgate.netnih.gov This stereospecificity highlights the importance of a precise three-dimensional fit between the herbicide molecule and its biological target.

The differential activity of the enantiomers suggests that the molecular recognition at the target site is highly selective. researchgate.net While the (R)-form is the active herbicide, some studies have shown that both enantiomers can be degraded by soil microorganisms, although often at different rates. researchgate.netnih.gov For example, Sphingomonas herbicidovorans MH can degrade both enantiomers of dichlorprop (B359615), but preferentially degrades the (S)-enantiomer. nih.gov

The development of asymmetric synthesis methods has enabled the production of enantiomerically pure (R)-dichlorprop, which allows for lower application rates and reduces the environmental load of the less active (S)-isomer. wikipedia.org

Table 1: Enantiomer Activity Profile

| Enantiomer | Herbicidal Activity |

|---|---|

| (R)-2-(3,5-Dichlorophenoxy)propanoic acid | Active |

Computational Approaches to Predict Ligand-Receptor Interactions and Bioactivity

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their interactions with target receptors. nih.govmdpi.comfrontiersin.org These approaches establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comnih.gov

In the context of phenoxy herbicides, QSAR models can be developed to predict herbicidal activity based on various molecular descriptors. researchgate.net These descriptors can be constitutional, topological, geometrical, or quantum mechanical in nature. For instance, a QSAR study on meta-substituted phenyl propanoic acids highlighted the importance of certain descriptors in correlating with biological activity. researchgate.net

Molecular docking simulations can provide insights into the binding mode of this compound and its analogues within the active site of their target protein. nih.govtechnologynetworks.comnih.govresearchgate.net By predicting the binding affinity and interactions, these computational studies can guide the design of new, more potent herbicides. mdpi.commdpi.comherts.ac.uk The accuracy of docking studies often depends on the availability of a high-resolution crystal structure of the target receptor. nih.gov

Table 2: Computational Approaches in Herbicide Research

| Computational Method | Application |

|---|---|

| QSAR | Predicts biological activity based on chemical structure. nih.govnih.gov |

| Molecular Docking | Simulates the interaction between a ligand and its receptor. nih.govtechnologynetworks.com |

Influence of Aromatic Substitution Patterns and Side Chain Length on Biological Responses

The biological activity of phenoxypropanoic acids is highly sensitive to the substitution pattern on the aromatic ring. Variations in the type, number, and position of substituents can significantly alter herbicidal efficacy. For example, the presence and position of chlorine atoms are known to be critical for the activity of many chlorophenoxy herbicides. mdpi.com Studies on related compounds have shown that introducing different substituents can modulate the herbicidal activity and selectivity. researchgate.net

The length and structure of the side chain also play a significant role in determining the biological response. nih.govrsc.orgresearchgate.netrsc.orgnih.gov While this compound has a propanoic acid side chain, modifications to this chain can impact activity. For instance, in other classes of herbicides, altering the alkyl side chain length has been shown to affect various properties, including their interaction with biological targets and their physical properties. nih.govrsc.org

Systematic studies exploring different aromatic substitutions and side chain modifications are crucial for optimizing the herbicidal properties of this class of compounds and for developing new active ingredients with improved efficacy and environmental profiles.

Table 3: Influence of Molecular Modifications on Herbicidal Activity

| Structural Modification | Impact on Biological Activity |

|---|---|

| Aromatic Substitution | Type, number, and position of substituents significantly affect efficacy. frontiersin.org |

| Side Chain Length | Alterations can modulate activity and selectivity. rsc.orgnih.gov |

Article on this compound Cannot Be Generated Due to Lack of Specific Scientific Data

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to generate a detailed article on the environmental fate, transport, and biotransformation pathways of the chemical compound This compound .

The user's request specified a detailed article structured around a precise outline, including sections on aerobic and anaerobic biodegradation, identification of metabolites, factors governing degradation rates, photochemical transformation, and hydrolysis.

However, extensive searches have revealed that the available scientific research overwhelmingly focuses on the closely related isomer, 2-(2,4-Dichlorophenoxy)propanoic acid , which is commonly known as Dichlorprop. nih.govnih.govnih.govnih.gov While structurally similar, the different placement of chlorine atoms on the phenoxy ring (positions 3 and 5, versus 2 and 4) results in a distinct chemical compound with unique environmental behaviors. Extrapolating data from the 2,4-isomer to the 3,5-isomer would be scientifically inaccurate and misleading.

The conducted searches for "this compound" and its synonyms yielded no specific studies detailing its microbial degradation mechanisms, metabolites, or abiotic degradation pathways that would be necessary to fulfill the requested article outline. The scientific community has, to date, concentrated its research efforts on the more commercially prevalent and historically significant phenoxy herbicides like Dichlorprop (2,4-DP) and 2,4-D. juniperpublishers.comresearchgate.netacs.org

While general principles of herbicide degradation exist, providing a scientifically accurate and detailed article as requested requires specific experimental data for the target compound. In the absence of such peer-reviewed data for this compound, it is not possible to generate the requested content without resorting to speculation, which would violate the core requirement for scientific accuracy.

Therefore, the article focusing solely on the environmental fate of This compound as per the provided detailed outline cannot be created at this time.

Environmental Fate, Transport, and Biotransformation Pathways

Environmental Mobility and Distribution in Terrestrial and Aquatic Ecosystems

Comprehensive studies and specific data relating to the environmental mobility and distribution of 2-(3,5-Dichlorophenoxy)propanoic acid are not present in the reviewed scientific literature. Information regarding its behavior in soil and aquatic environments is currently uncharacterized.

Adsorption to Soil and Sediment Constituents

No empirical data or research findings were identified that specifically measure the adsorption coefficients (such as Koc or Kd) or describe the adsorption mechanisms of this compound to soil and sediment.

Leaching Potential and Groundwater Contamination Dynamics

There is a lack of specific studies evaluating the leaching potential of this compound. As a result, its mobility in various soil types and the potential risk it poses for groundwater contamination remain undetermined.

Volatilization and Atmospheric Transport Considerations

Specific data on the vapor pressure and Henry's Law constant for this compound are not available. Therefore, its potential for volatilization from soil or water surfaces and subsequent atmospheric transport has not been documented.

Bioaccumulation and Biotransformation in Non-Human Biota

Research on the bioaccumulation potential, including bioconcentration factors (BCF) in aquatic organisms, and the biotransformation pathways of this compound in non-human biota could not be located in the scientific literature. The metabolic fate of this specific compound in microorganisms, plants, or animals has not been reported.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Protocols from Diverse Environmental and Biological Matrices

The primary challenge in analyzing 2-(3,5-Dichlorophenoxy)propanoic acid is its effective isolation from the sample matrix, which can interfere with subsequent analysis. The choice of extraction protocol is highly dependent on the nature of the sample.

For solid environmental samples such as soil, a multi-step solvent extraction is often employed. One established method involves extracting the soil with a combination of 5% acetic acid in methanol (B129727), 5% acetic acid in a 1:1 (v/v) methanol/water mixture, and 10% acetone (B3395972) in a basic buffer solution. epa.gov This is followed by sonication and centrifugation to separate the extract from the solid particles. epa.gov For aqueous samples, a common procedure involves a two-step process of basic hydrolysis followed by acidification. econference.io The initial hydrolysis, typically using potassium hydroxide (B78521) to achieve a pH ≥12, converts any esterified forms of the analyte into its carboxylic acid form. econference.io Subsequently, the sample is acidified to a pH of 2-3 to ensure the analyte is in its acidic form for analysis. econference.io

Solid-Phase Extraction (SPE) is a widely used technique for cleanup and pre-concentration of the analyte from the initial extract. C18 cartridges are frequently used for this purpose. epa.govepa.gov The acidified extract is passed through the cartridge, which retains the analyte. After washing the cartridge to remove interferences, this compound is eluted using a mixture of solvents like methanol and acetone. epa.gov For water samples, supramolecular solvent-based microextraction (SUSME) has also been utilized as an effective extraction and concentration technique. nih.govresearchgate.net In the case of biological tissues, such as kidney tissue, Soxhlet extraction with diethyl ether followed by cleanup on an anion exchange SPE cartridge has been successfully applied. researchgate.net

A critical step for gas chromatography analysis is derivatization, as the acidic form of the compound is not sufficiently volatile. Methylation is a common derivatization technique, often achieved using reagents like BF3/methanol, which converts the carboxylic acid into its more volatile methyl ester derivative. epa.govepa.gov

| Matrix | Extraction/Cleanup Technique | Key Reagents/Materials | Reference |

|---|---|---|---|

| Soil | Solvent Extraction + Solid-Phase Extraction (SPE) | Acetic acid, methanol, water, acetone, C18 SPE cartridge | epa.govepa.gov |

| Water | Solid-Phase Extraction (SPE) | Bond Elut PPL cartridges, Acetonitrile-methanol | researchgate.net |

| Water | Supramolecular Solvent-based Microextraction (SUSME) | Dodecanoic acid (DoA) | nih.govresearchgate.net |

| Biological Tissue (Kidney) | Soxhlet Extraction + Solid-Phase Extraction (SPE) | Diethyl ether, Anion exchange SPE cartridge | researchgate.net |

| Cereals | Hydrolysis + Liquid-Liquid Extraction | Sodium hydroxide, Ethyl acetate | diva-portal.org |

Mass Spectrometric Detection Strategies (e.g., Tandem Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is the leading detection technique due to its exceptional sensitivity and selectivity. It is typically coupled with a chromatographic system (GC-MS or LC-MS).

Tandem Mass Spectrometry (MS/MS) is the most widely used approach for the quantification of this compound at trace levels. diva-portal.org This technique, often performed on a triple quadrupole mass spectrometer, involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. diva-portal.org For this compound, analysis is typically performed in negative ion mode, monitoring the transition of the deprotonated molecule [M-H]⁻. The precursor ion for dichlorprop (B359615) is m/z 233, which fragments to a primary product ion of m/z 161. econference.ioresearchgate.net This monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides very high selectivity and significantly reduces background noise, allowing for accurate quantification even in complex matrices. econference.iobac-lac.gc.ca

High-Resolution Mass Spectrometry (HRMS) , for instance using Orbitrap technology, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an ion, offering an additional layer of confirmation for the analyte's identity. For this compound, the exact mass of the deprotonated molecule ([M-H]⁻) is 232.9778. massbank.eu HRMS can be invaluable for identifying unknown metabolites and transformation products in environmental and biological samples.

| Parameter | Tandem Mass Spectrometry (MS/MS) | High-Resolution Mass Spectrometry (HRMS) |

| Principle | Measures mass-to-charge ratio of precursor and product ions. | Measures mass-to-charge ratio with very high accuracy. |

| Typical Instrument | Triple Quadrupole (QqQ) | Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) |

| Primary Use | Targeted quantification (MRM/SRM) | Targeted and non-targeted screening, structural confirmation |

| Selectivity | Very High | Extremely High |

| Precursor Ion (m/z) for Dichlorprop | 233 [M-H]⁻ | 232.9778 [M-H]⁻ massbank.eu |

| Product Ion (m/z) for Dichlorprop | 161 | N/A (Full scan accurate mass) |

| Reference | econference.ioresearchgate.netdiva-portal.org | massbank.eu |

Method Validation, Sensitivity, and Selectivity Assessments

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. apvma.gov.au Key validation parameters include selectivity, linearity, accuracy, precision, and sensitivity (limits of detection and quantification). apvma.gov.au

Selectivity refers to the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry with MRM provides excellent selectivity, as the detection is based on a specific fragmentation pathway unique to the target compound. econference.iodiva-portal.org

Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, highly sensitive methods have been developed. For example, using LC-MS/MS, quantitation limits as low as 4 ng/L have been achieved for its enantiomers in water. nih.gov In soil, an LOQ of 0.01 mg/kg has been reported. epa.gov

Accuracy and Precision are measures of how close the results are to the true value and to each other, respectively. Accuracy is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) to a blank sample matrix and analyzed. For this compound analysis in soil, average recovery values between 60% and 120% are considered acceptable. epa.gov Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For the analysis of dichlorprop enantiomers in water at low ng/L levels, RSDs in the range of 2.4-2.7% have been demonstrated, indicating high precision. nih.gov

Linearity establishes the concentration range over which the analytical method provides a response that is directly proportional to the analyte concentration. apvma.gov.au This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0.

| Validation Parameter | Typical Acceptance Criteria/Finding | Reference |

| Sensitivity (LOQ) | 4 ng/L (in water); 0.01 mg/kg (in soil) | nih.govepa.gov |

| Accuracy (Recovery) | 60-120% for soil; 71-118% for water | epa.govnih.gov |

| Precision (RSD) | 2.4-2.7% at 15 ng/L concentration in water | nih.gov |

| Selectivity | High selectivity achieved with MS/MS in MRM mode | econference.iodiva-portal.org |

| Linearity (R²) | >0.99 is generally required | apvma.gov.au |

Ecological Implications and Environmental Remediation Strategies

Impacts on Non-Target Flora and Fauna in Agricultural and Natural Ecosystems

As a selective herbicide, Dichlorprop (B359615) is designed to target broadleaf weeds, but its effects can extend to non-target organisms, disrupting the delicate balance of agricultural and natural ecosystems. herts.ac.uk The impact on wildlife can occur through various pathways, including direct exposure, consumption of contaminated food or water, and indirect effects from habitat alteration. pesticidestewardship.orgfriendsoftheearth.uk

Non-Target Flora: Herbicides can inadvertently affect non-target plants, leading to a reduction in biodiversity. friendsoftheearth.uk For the active enantiomer, Dichlorprop-P, studies have determined its effect on the vegetative vigor and seedling emergence of non-target plant species. For instance, the ER₅₀ (the concentration causing a 50% reduction in a measured parameter) for vegetative vigor in Cucumis sativus (cucumber) has been recorded, indicating sensitivity to the herbicide. herts.ac.uk Such impacts can alter the composition of plant communities, affecting the availability of food and shelter for various fauna.

Terrestrial Fauna: While Dichlorprop-P is considered to have moderate toxicity to mammals and birds, sublethal effects are a concern. herts.ac.ukagproud.com Exposure can lead to non-lethal impacts such as weight loss or impairment of developmental and reproductive functions in mammals that consume contaminated vegetation. agproud.com Earthworms can also be harmed by herbicides, which may disrupt enzymatic activities, increase mortality, and alter feeding behavior. friendsoftheearth.uk

Aquatic Ecosystems: Due to its mobility, Dichlorprop can be transported to water bodies through surface runoff. tandfonline.comresearchgate.net Pesticides in aquatic environments are known to negatively affect invertebrate communities, which are keystone species in river and stream ecosystems. researchgate.netusgs.gov While Dichlorprop is generally considered to have moderate to low toxicity for most aquatic organisms, its presence can still pose a risk. herts.ac.uk Studies on other pesticides have shown that even low concentrations can inhibit the movement of aquatic invertebrates like shrimplike amphipods and, at higher levels, can be fatal. snapinfo.ca The decline in aquatic invertebrate populations can have cascading effects on the food web, impacting fish and other animals that rely on them as a food source. researchgate.net

Table 1: Ecotoxicological Data for Dichlorprop-P on Non-Target Organisms This table is interactive. You can sort and filter the data.

| Organism Group | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Plants | Cucumis sativus | Vegetative Vigour ER₅₀ | 109.3 g/ha | herts.ac.uk |

| Mammals | - | Oral Toxicity | Moderate | herts.ac.uk |

| Birds | - | Oral Toxicity | Moderate | herts.ac.uk |

| Aquatic Invertebrates | - | Toxicity | Low to Moderate | herts.ac.ukherts.ac.uk |

| Fish | - | Toxicity | Low | herts.ac.uk |

| Earthworms | - | Toxicity | Low | herts.ac.uk |

| Bees | - | Toxicity | Low | herts.ac.uk |

Effects on Soil Microbial Ecology and Nutrient Cycling

The degradation of Dichlorprop in soil is primarily a microbial process. nih.gov Research has demonstrated enantioselective biodegradation, where one enantiomer (the S-form) is degraded preferentially over the other (the R-form). nih.gov The half-life of S-Dichlorprop in certain soils was found to be around 8 days, while the more herbicidally active R-Dichlorprop was more persistent, with a half-life of approximately 12-13 days. nih.gov This preferential degradation is attributed to specific microbial groups, particularly those from the Sphingomonadaceae family, which act as S-enantiomer preferred degraders. nih.gov

The application of herbicides can also interfere with crucial nutrient cycles in the soil, such as the nitrogen and phosphorus cycles. mdpi.com

Nitrogen Cycle: Herbicides can affect the various microbial populations responsible for nitrogen transformations. scispace.com They can interfere with the activity of nitrogen-fixing bacteria, which convert atmospheric nitrogen into forms usable by plants, and alter the populations of nitrifying and denitrifying bacteria. mdpi.comencyclopedia.pub For example, studies on the herbicide 2,4-D butyl ester showed it could inhibit autotrophic nitrifying bacteria while stimulating heterotrophic ones, indicating that such compounds can selectively impact microbial groups involved in the nitrogen cycle. scispace.com

Phosphorus Cycle: The phosphorus cycle is largely driven by the mineralization of organic phosphorus and the solubilization of inorganic phosphorus, processes heavily mediated by soil microorganisms. umn.edufrontiersin.org Plants and microbes release phosphatases and organic acids to make phosphorus available. frontiersin.org While direct studies on Dichlorprop's effect on the phosphorus cycle are limited, any significant shift in the microbial community composition or activity due to the herbicide's presence could indirectly affect the bioavailability of phosphorus in the soil. frontiersin.orgsemanticscholar.org

Bioremediation Technologies for Environmental Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform pollutants into less harmful substances and is considered a cost-effective and environmentally sound approach for contaminated sites. nih.govmdpi.com

A key strategy in bioremediation is the identification and use of microbial strains with a high capacity for degrading specific contaminants. mdpi.com Numerous studies have focused on isolating bacteria that can utilize Dichlorprop as a sole source of carbon and energy. Analysis of 16S rDNA sequences has identified that many of these degrading bacteria are related to genera such as Sphingomonas, Sphingobium, Herbaspirillum, and Bradyrhizobium.

For instance, Sphingobium sp. strain L3 was isolated and shown to be capable of degrading racemic Dichlorprop, with a preference for the (R)-enantiomer over the (S)-enantiomer. Synergistic relationships within microbial consortia have also been observed to enhance degradation. A consortium containing Sphingobium sp. and Sphingopyxis sp. was found to be key in the breakdown of racemic Dichlorprop. In some cases, different strains work together, where one strain transforms the herbicide to an intermediate compound (like 2,4-dichlorophenol), and another strain mineralizes the intermediate.

Table 2: Examples of Microbial Genera Involved in Dichlorprop Degradation This table is interactive. You can sort and filter the data.

| Microbial Genus | Degradation Capability | Reference |

|---|---|---|

| Sphingobium | Degrades racemic Dichlorprop | |

| Sphingopyxis | Cooperates in synergistic degradation of Dichlorprop | |

| Sphingomonas | Utilizes Dichlorprop as a carbon and energy source | |

| Herbaspirillum | Degrades Dichlorprop | |

| Bradyrhizobium | Degrades Dichlorprop | |

| Dyella | Cooperates in synergistic degradation of Dichlorprop | |

| Pseudomonas | Cooperates in synergistic degradation of Dichlorprop | |

| Achromobacter | Degrades the intermediate 2,4-dichlorophenol |

Engineered systems are designed to optimize the conditions for microbial degradation of pollutants in contaminated water or soil.

Biofilters: Biofiltration is a pollution control technique that uses a bioreactor containing living material to capture and biologically degrade pollutants. Air or water flows through a packed bed, and the pollutant transfers into a thin biofilm on the surface of the packing material where microorganisms degrade it. While specific data on Dichlorprop removal in biofilters is limited, these systems have proven effective for other herbicides and volatile organic compounds. The efficiency of biofilters depends on factors like the type of filtering media, temperature, and nutrient concentrations.

Constructed Wetlands (CWs): CWs are engineered systems that mimic natural wetlands to treat contaminated water. researchgate.net They utilize a combination of physical, chemical, and biological processes involving vegetation, soil, and microorganisms to remove pollutants. ut.ac.ir Studies on various pesticides have demonstrated that CWs can be highly effective. For example, hybrid systems combining surface flow and subsurface flow wetlands have shown removal rates of over 90% for herbicides like glyphosate. scielo.br The presence of vegetation in CWs consistently improves removal efficiencies for a range of contaminants. icm.edu.plmdpi.com Although specific removal efficiency data for Dichlorprop in CWs is not widely available, the established effectiveness of these systems for other herbicides suggests they are a promising technology for treating Dichlorprop-contaminated runoff. researchgate.net

Assessing the effectiveness of bioremediation is crucial for its successful implementation. frontiersin.org This involves moving from laboratory studies to real-world, field-scale applications. acs.orgnih.gov The assessment of in situ bioremediation relies on a "multiple lines of evidence" approach, combining different types of data to build a comprehensive picture of the degradation processes. nih.gov

Key components of this assessment include:

Contaminant and Geochemical Analysis: Regular monitoring of the concentration of Dichlorprop and its degradation products, along with key geochemical indicators (e.g., pH, redox potential, electron acceptors like oxygen and nitrate), provides evidence of attenuation. nih.gov

Molecular Biological Tools (MBTs): These tools are used to directly measure the presence, abundance, and activity of contaminant-degrading microorganisms. Techniques like quantitative polymerase chain reaction (qPCR) can determine the abundance of specific genes responsible for Dichlorprop degradation, confirming that the necessary bacteria are present and active at the site. nih.gov

While field-scale studies specifically documenting the bioremediation of Dichlorprop are not abundant, the established frameworks and assessment tools provide a clear pathway for designing, implementing, and monitoring effective remediation strategies for soils and water contaminated with this herbicide. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-(3,5-Dichlorophenoxy)propanoic acid?

Answer:

Synthesis typically involves nucleophilic substitution between 3,5-dichlorophenol and α-halopropanoic acid derivatives under alkaline conditions. For example, reacting 3,5-dichlorophenol with methyl 2-chloropropanoate in the presence of K₂CO₃ yields the ester intermediate, which is hydrolyzed to the target acid .

Characterization:

- Purity Analysis: Use reverse-phase HPLC with UV detection (λ = 230–280 nm) and C18 columns (method validation per ICH guidelines) .

- Structural Confirmation: Employ -NMR (δ 1.5–1.7 ppm for methyl group, δ 4.8–5.2 ppm for phenoxy proton) and high-resolution mass spectrometry (exact mass: 233.985 g/mol) .

Basic: Which analytical techniques are most reliable for quantifying this compound in environmental samples?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 234 → 163 (quantitative) and 234 → 127 (qualitative) .

- Gas Chromatography (GC): Derivatize the compound with diazomethane to form the methyl ester, then analyze using electron capture detection (ECD) for enhanced sensitivity to chlorinated species .

Basic: What key physicochemical properties influence experimental design for this compound?

Answer:

- Water Solubility: Low (logP = 2.93), requiring organic solvents (e.g., methanol, DMSO) for dissolution .

- Thermal Stability: Melting point = 110–112°C; avoid heating above 150°C to prevent decomposition .

- Photoreactivity: Susceptible to UV-induced degradation; store in amber vials under inert gas .

Advanced: How can researchers design experiments to investigate environmental degradation pathways?

Answer:

- Microbial Degradation Studies: Inoculate soil/water samples with microbial consortia and monitor degradation via LC-MS/MS. Track metabolites like 3,5-dichlorophenol and propionic acid derivatives .

- Advanced Oxidation Processes (AOPs): Use UV/H₂O₂ or Fenton reactions to study hydroxyl radical-mediated degradation. Quantify intermediates with time-resolved kinetic modeling .

Advanced: What methodologies elucidate the compound’s mechanisms of toxicity in non-target organisms?

Answer:

- In Vitro Assays: Measure oxidative stress (ROS production) in human hepatocytes (HepG2) using fluorescent probes (e.g., DCFH-DA) and correlate with cytotoxicity (MTT assay) .

- In Vivo Models: Expose zebrafish (Danio rerio) embryos to sublethal doses (0.1–10 mg/L) and assess teratogenicity via gene expression profiling (e.g., cyp1a, sod1) .

Advanced: How should researchers address contradictions in reported toxicity data?

Answer:

- Meta-Analysis: Compare studies for variables like exposure duration, solvent choice (DMSO vs. ethanol), and purity (HPLC-grade ≥98% recommended) .

- Standardized Protocols: Adopt OECD guidelines (e.g., Test No. 203 for acute fish toxicity) to minimize inter-lab variability .

Advanced: What experimental approaches distinguish enantiomer-specific biological activity?

Answer:

- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers .

- Enantioselective Bioassays: Compare herbicidal activity in Arabidopsis mutants; the (R)-isomer typically shows higher efficacy due to auxin receptor binding .

Advanced: How can metabolic pathways be mapped in mammalian systems?

Answer:

- Radiolabeled Tracers: Synthesize -labeled compound and incubate with rat liver microsomes. Identify phase I metabolites (hydroxylation) and phase II conjugates (glucuronidation) via radio-TLC .

- High-Resolution Mass Spectrometry (HRMS): Use Q-TOF systems to detect low-abundance metabolites and reconstruct metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.